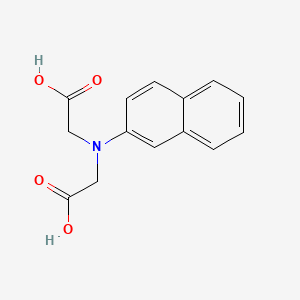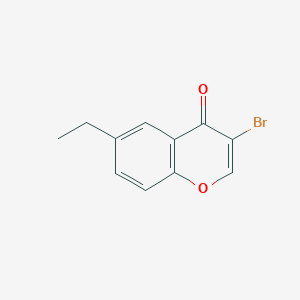
2-(Bromomethyl)naphthalene-8-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C13H10BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-8-acetonitrile typically involves the bromination of naphthalene derivatives. One common method is the bromination of 8-acetonitrile naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-8-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield naphthylmethylamines, while oxidation reactions can produce naphthoquinones.
Scientific Research Applications
2-(Bromomethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-8-acetonitrile involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids, which can lead to biological effects such as enzyme inhibition or DNA modification.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)naphthalene-8-acetonitrile
- 2-(Iodomethyl)naphthalene-8-acetonitrile
- 1-(Bromomethyl)naphthalene-8-acetonitrile
Uniqueness
Compared to its analogs, 2-(Bromomethyl)naphthalene-8-acetonitrile is unique due to the specific reactivity of the bromomethyl group. Bromine is a better leaving group compared to chlorine, making the compound more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in certain synthetic applications and biological studies.
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[7-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |
InChI Key |
OKMKIGYIBDDADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


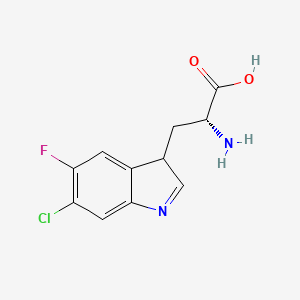
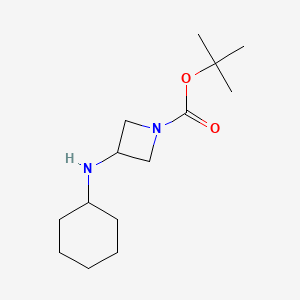
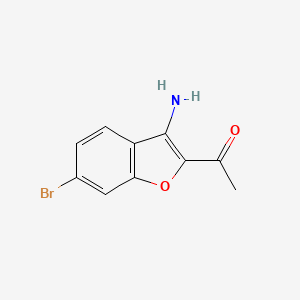

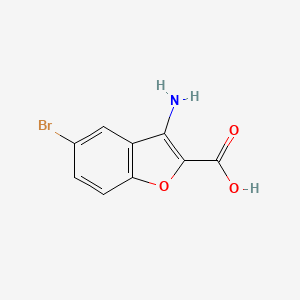
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
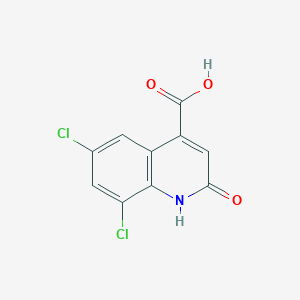
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
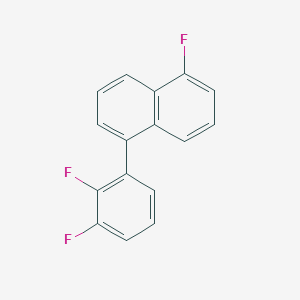
![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
